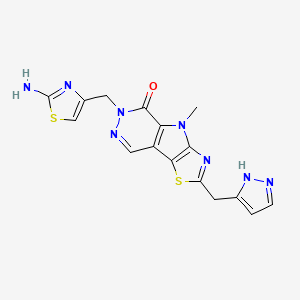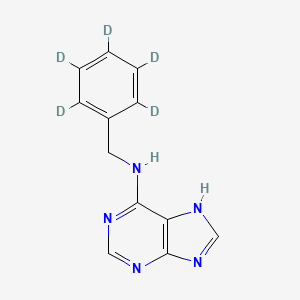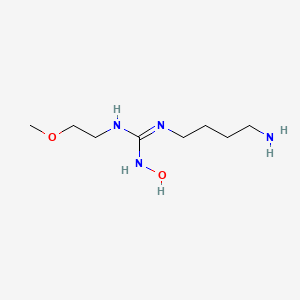
hDDAH-1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the regulation of nitric oxide synthesis and its implications in various physiological and pathological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hDDAH-1-IN-2 involves the reaction of N-(4-aminobutyl)-N’-(2-methoxyethyl)guanidine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is known that the compound is produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: hDDAH-1-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which are used for further research and development .
Aplicaciones Científicas De Investigación
hDDAH-1-IN-2 is extensively used in scientific research to study the regulation of nitric oxide synthesis. It has been shown to increase nitric oxide production by inhibiting the degradation of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase . This makes it a valuable tool in cardiovascular research, particularly in studying conditions such as hypertension, atherosclerosis, and heart failure .
In addition to cardiovascular research, this compound is also used in studies related to neurodegenerative diseases, cancer, and metabolic disorders . Its ability to modulate nitric oxide levels makes it a versatile compound in various fields of biomedical research.
Mecanismo De Acción
hDDAH-1-IN-2 exerts its effects by selectively inhibiting the enzyme dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the degradation of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and subsequently higher nitric oxide production . The molecular targets of this compound include the active site of the hDDAH-1 enzyme, where it binds and inhibits its activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to hDDAH-1-IN-2 include Nω-(2-methoxyethyl)-L-arginine (L-257), ZST316, and ZST152 . These compounds also inhibit dimethylarginine dimethylaminohydrolase-1 but differ in their selectivity and potency.
Uniqueness: This compound is unique in its high selectivity and oral activity, making it a preferred choice for in vivo studies . Unlike some other inhibitors, this compound has shown minimal cytotoxicity, which is crucial for its application in long-term studies .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of nitric oxide regulation and its implications in various diseases. Its high selectivity, oral activity, and minimal cytotoxicity make it a preferred choice for researchers in the fields of cardiovascular, neurodegenerative, and metabolic disorders.
Propiedades
Fórmula molecular |
C8H20N4O2 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
Clave InChI |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=NCCCCN)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
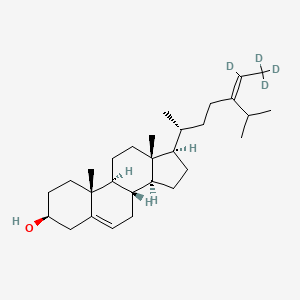
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
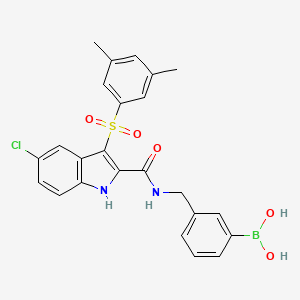
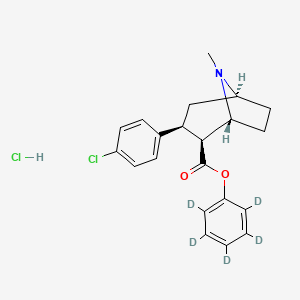
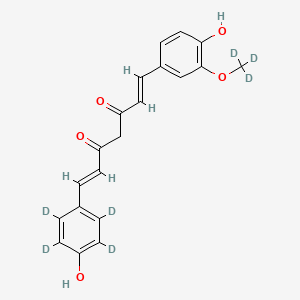
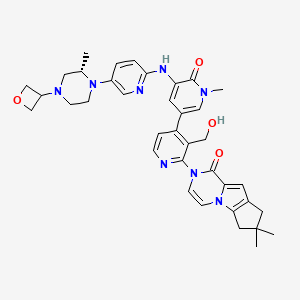
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
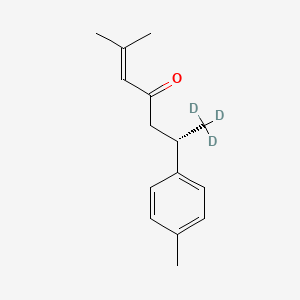
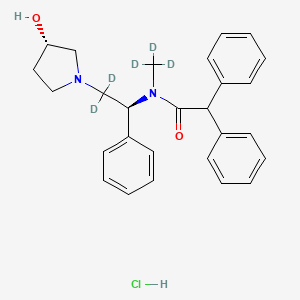
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)

